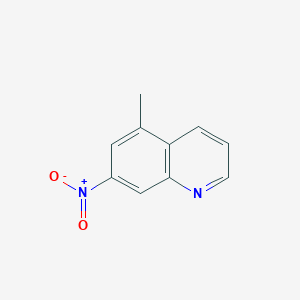

5-Methyl-7-nitroquinoline

Description

Properties

CAS No. |

342043-94-1 |

|---|---|

Molecular Formula |

C10H8N2O2 |

Molecular Weight |

188.18g/mol |

IUPAC Name |

5-methyl-7-nitroquinoline |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-8(12(13)14)6-10-9(7)3-2-4-11-10/h2-6H,1H3 |

InChI Key |

RPHYTBDZJQUYOR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC2=C1C=CC=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-Methyl-7-nitroquinoline with structurally related nitroquinoline derivatives:

Key Observations :

- Substituent Position: The position of the nitro group (7 vs. 8) significantly impacts electronic properties. A 7-nitro group (as in this compound) may enhance electrophilic reactivity compared to 8-nitro derivatives due to proximity to the quinoline nitrogen .

- Solubility : Methyl and methoxy groups improve solubility in alcohols and ethers, while chloro substituents increase hydrophobicity .

- Spectral Data: Methyl groups in quinoline derivatives typically exhibit ¹H NMR signals at δ 2.5–3.0, while nitro groups deshield adjacent protons, shifting signals upfield .

Preparation Methods

Reaction Conditions and Mechanism

The protocol involves reacting substituted o-nitrotoluene derivatives with olefins in anhydrous tetrahydrofuran (THF) under nitrogen. For 3k , the starting material, ethyl 4-methyl-3,5-dinitrobenzoate, was treated with cesium carbonate () and ethylene gas at 65°C for 6–12 hours. The base facilitates deprotonation, enabling nucleophilic attack by the olefin to form the quinoline ring. The reaction proceeds via a tandem nitro-group-directed cyclization, with the methyl group at position 5 and nitro group at position 7 arising from the substitution pattern of the o-nitrotoluene precursor.

Yield and Characterization

This method achieved a yield of 79% for 3k , characterized by NMR ( 1.49 ppm for ethyl CH, 8.05–9.16 ppm for aromatic protons) and NMR ( 164.56 ppm for the carbonyl group). While 3k includes an ethyl carboxylate moiety at position 2, subsequent hydrolysis and decarboxylation could theoretically yield this compound. For instance, analogous hydrolysis of nitroxoline derivatives using lithium hydroxide () in aqueous methanol has been reported, suggesting adaptability for 3k .

Alternative Synthetic Approaches

Direct Nitration of 5-Methylquinoline

Nitration of 5-methylquinoline could theoretically introduce the nitro group at position 7. However, nitration regioselectivity is influenced by the methyl group’s meta-directing effects, favoring position 8 over 7. This method’s feasibility is unconfirmed in the literature reviewed, underscoring the superiority of cyclization routes.

Comparative Analysis of Methods

The cyclization method offers higher regiocontrol and scalability, whereas alkylation-hydrolysis provides modularity for derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.